

Structural Elucidation of (+)-Aristolochene: A Technical Guide Using NMR Spectroscopy

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Compound of Interest

Compound Name: (+)-Aristolochene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the bicyclic sesquiterpene, **(+)-aristolochene**, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex three-dimensional structure is a critical step in understanding its biosynthesis, chemical properties, and potential applications in drug development and natural product chemistry. This guide provides a comprehensive overview of the experimental protocols and data analysis involved in this process.

Introduction to (+)-Aristolochene

(+)-Aristolochene is a member of the eremophilane class of sesquiterpenes, characterized by a bicyclo[4.4.0]decane (decalin) ring system. It is a key intermediate in the biosynthesis of various fungal toxins and other biologically active compounds. The elucidation of its precise stereochemistry is paramount for understanding its biological function and for synthetic efforts. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Experimental Protocols

The structural determination of **(+)-aristolochene** relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods employed.

Sample Preparation

A purified sample of **(+)-aristolochene** (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid overwhelming the proton signals of the analyte.

NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.

- ^1H NMR (Proton NMR): Provides information about the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).
- ^{13}C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ^{13}C , this experiment generally requires longer acquisition times.
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH_3), methylene (CH_2), and methine (CH) groups.
- COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing which protons are on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for establishing the connectivity of the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, regardless of their bonding connectivity. This is the key experiment for determining the relative stereochemistry of the molecule.

Data Presentation: NMR Data for (+)-Aristolochene

The following tables summarize the ^1H and ^{13}C NMR data for **(+)-aristolochene**, as assigned through the comprehensive analysis of the aforementioned NMR experiments.

Table 1: ^1H NMR Data for **(+)-Aristolochene** (500 MHz, CDCl_3)

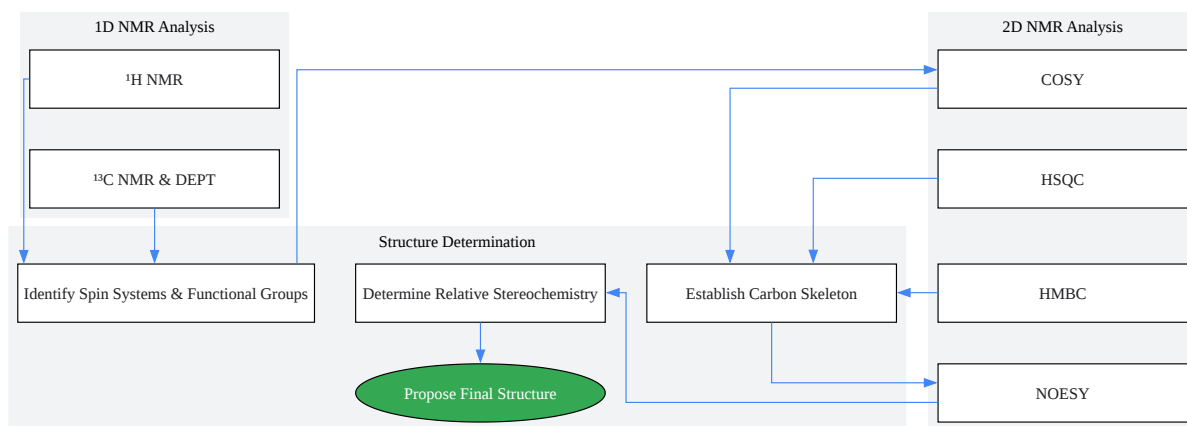
Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.69-1.72	m	
1 β	1.45-1.52	m	
2 α	1.95-2.01	m	
2 β	1.85-1.91	m	
3 α	1.60-1.67	m	
3 β	1.38-1.44	m	
4	1.24-1.32	m	
6 α	1.55-1.62	m	
6 β	2.02-2.10	m	
8 α	2.11-2.18	m	
8 β	2.25-2.32	m	
9	5.35	br s	
12	1.72	s	
13	1.74	s	
14	0.90	d	6.8
15	0.77	s	

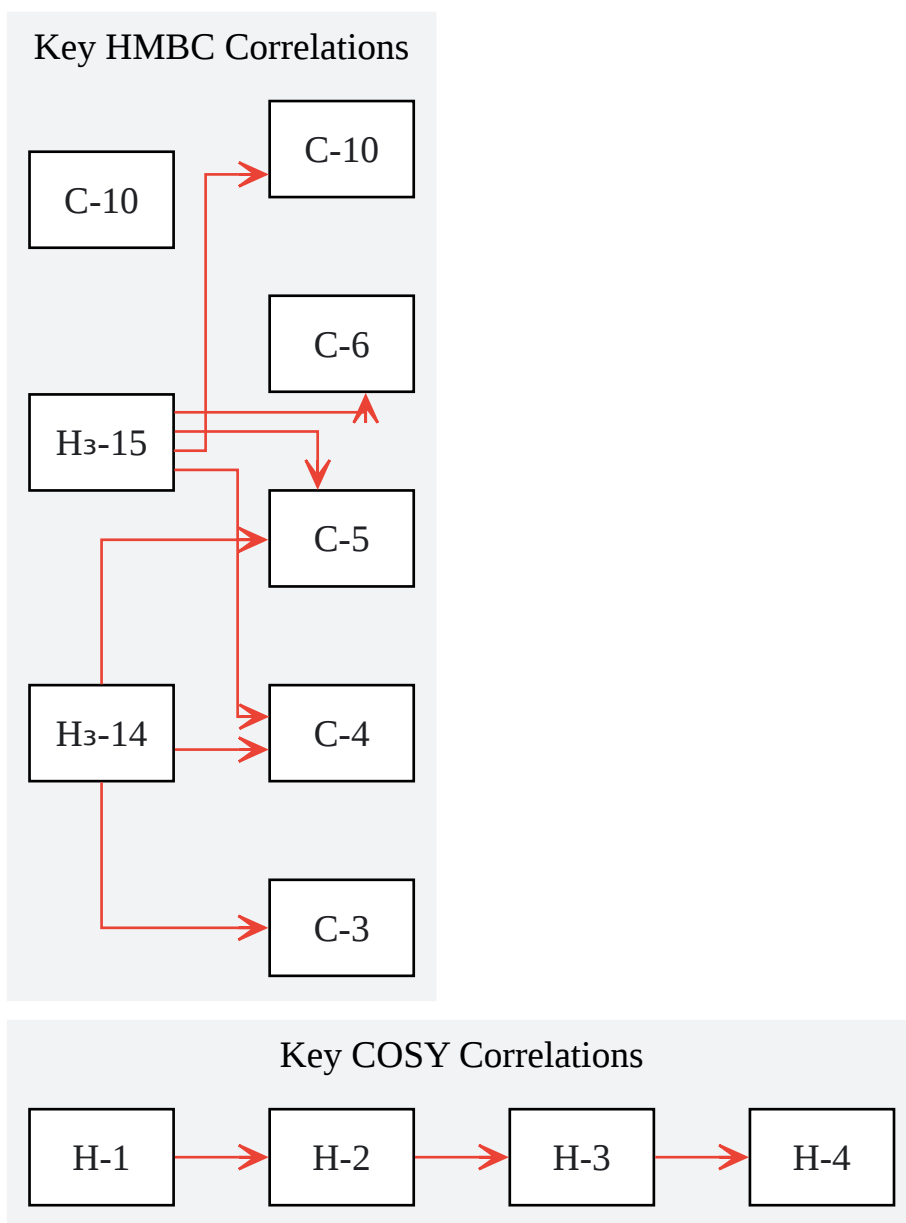
Table 2: ^{13}C NMR Data for **(+)-Aristolochene** (125 MHz, CDCl_3)

Position	δ (ppm)
1	41.6
2	18.9
3	34.5
4	38.6
5	52.8
6	26.5
7	41.2
8	21.6
9	118.4
10	145.8
11	149.8
12	21.0
13	21.2
14	15.8
15	18.4

Structural Elucidation Workflow and Key Correlations

The structural elucidation of **(+)-aristolochene** is a stepwise process that involves the integration of data from various NMR experiments.





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